N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
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Overview
Description
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of dimethyl and dimethoxy substituents on the benzothiazole and benzohydrazide moieties, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 2,4-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as phosphorus oxychloride or thionyl chloride, under reflux conditions. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
Uniqueness
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and dimethoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-5-8-15-16(11(10)2)19-18(25-15)21-20-17(22)13-7-6-12(23-3)9-14(13)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANJIHRWMKBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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